molecular formula C9H10N2O B1296832 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 3097-21-0

1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1296832
CAS RN: 3097-21-0
M. Wt: 162.19 g/mol
InChI Key: NOJXCBIUEXCLMZ-UHFFFAOYSA-N
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Description

“1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is also known by several synonyms such as N,N’-Dimethylbenzimidazole, 1,3-Dimethylbenzimidazolinone, 1,3-dimethyl-2-benzimidazolone, and others .


Synthesis Analysis

The synthesis of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is well accessible. The cationic benzimidazolium iodide salts can be synthesized in a two-step process . The most often used reagents for the cyclocarbonylation are 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas .


Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is available as a 2D Mol file . When brought onto a Au (111) surface, the derivative anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .


Chemical Reactions Analysis

The main decomposition product of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films . The weight loss corresponds to 39 wt-%, which is again consistent with the loss of methyl iodide, i.e., the decomposition of o -MeO - DMBI to DMBI-P via the cleavage of the H 3 C-O bond .


Physical And Chemical Properties Analysis

The melting point of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is 107-108 °C, and its boiling point is predicted to be around 240.0±7.0 °C . The density is predicted to be approximately 1.182±0.06 g/cm3 . The storage temperature should be in a sealed, dry room .

Scientific Research Applications

High-Energy Materials

  • Scientific Field : Materials Science .
  • Application Summary : The compound is used in the synthesis of novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives .
  • Methods of Application : The compound is nitrated with N2O5/HNO3 to produce 1,3-dihydro-2H-5-R-N(NO2)-4,6-dinitrobenzimidazol-2-ones .
  • Results : The new compounds possess a high melting point (200–315 °C) and thermal stability. They can potentially be used as new thermostable energetic materials .

Organic Electronics

  • Scientific Field : Organic Electronics .
  • Application Summary : The compound, known as DMBI-H, is a very successful dopant for n-type organic semiconductors .
  • Results : DMBI-H is efficient over a large range of polymers and small molecule derivatives. It is commercially available, soluble in established processing solvents, and generally considered to be air stable .

Molecular Machines

  • Scientific Field : Nanotechnology .
  • Application Summary : The compound is used in the creation of molecular machines, specifically molecular rotors .
  • Methods of Application : The compound is brought onto a Au (111) surface, where it anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .
  • Results : The molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .

Nanocars

  • Scientific Field : Nanotechnology .
  • Application Summary : The compound is used in the creation of nanocars .
  • Methods of Application : The compound is brought onto a Au (111) surface, where it anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .
  • Results : The molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .

Therapeutic Potential

  • Scientific Field : Pharmacology .
  • Application Summary : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Gears

  • Scientific Field : Nanotechnology .
  • Application Summary : The compound is used in the creation of more demanding molecular machinery, such as molecular gears .
  • Methods of Application : The compound is brought onto a Au (111) surface, where it anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .
  • Results : The molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .

Safety And Hazards

The safety symbols for “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” are GHS02 and GHS07 . The hazard statements are H228 and H319 . The precautionary statements are P264b, P280, P305+P351+P338, P337+P313, P370+P378r, P403+P233, and P501c .

Future Directions

“1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . It is mainly used as a semiconductor-based polymer for the fabrication of electronic devices, which include organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJXCBIUEXCLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282784
Record name 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

CAS RN

3097-21-0
Record name 3097-21-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethylbenzimidazol-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TAV5S4MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SY Lin, TK Yeh, CC Kuo, JS Song… - Journal of Medicinal …, 2016 - ACS Publications
Tryptophan metabolism has been recognized as an important mechanism in immune tolerance. Indoleamine 2,3-dioxygenase plays a key role in local tryptophan metabolism via the …
Number of citations: 76 pubs.acs.org
L Bouché, CD Christ, S Siegel… - Journal of Medicinal …, 2017 - ACS Publications
Bromodomains (BD) are readers of lysine acetylation marks present in numerous proteins associated with chromatin. Here we describe a dual inhibitor of the bromodomain and PHD …
Number of citations: 49 pubs.acs.org
MB Khan, BK Palaka, TD Sapam, N Subbarao… - …, 2018 - ncbi.nlm.nih.gov
Acetyl-cholinesterase enzyme (AChE) is a known target for identifying potential inhibitors against Alzheimer diseases (AD). Therefore, it is of interest to screen AChE with the CNS-BBB …
Number of citations: 13 www.ncbi.nlm.nih.gov

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